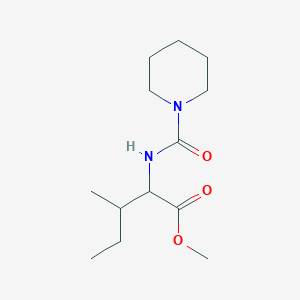

Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate” is an ester derived from a piperidine carboxylic acid . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring attached to a carbonyl group (C=O), forming an amide, and a methyl ester group. The exact structure would depend on the positions of these groups on the piperidine ring .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .Applications De Recherche Scientifique

Catalytic Applications

Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate and related compounds have been studied for their roles in catalytic processes. For example, the cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol is a significant reaction, yielding products like methyl 3-pentenoate, which further undergoes hydroformylation and hydromethoxycarbonylation to produce valuable chemical intermediates such as dimethyl adipate and methyl 5-formylpentanoate. These reactions demonstrate the compound's utility in synthesizing esters and aldehydes crucial in industrial chemistry (Matsuda, 1973).

Synthesis of Piperidine Derivatives

Piperidine derivatives, related to fentanyl and carfentanil, have been synthesized for their pharmacological properties. These derivatives, such as 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines, exhibit potent narcotic agonist activities, highlighting their relevance in developing new analgesic agents. The synthesis and evaluation of these compounds contribute to understanding the structure-activity relationship vital for medicinal chemistry (Colapret et al., 1989).

Anticancer Applications

Research into amino acetate functionalized Schiff base organotin(IV) complexes, derived from potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate, reveals their potential as anticancer drugs. These complexes have shown significant cytotoxicity against various human tumor cell lines, suggesting their utility in developing new cancer therapies. The study underscores the importance of organotin(IV) compounds in medicinal chemistry and oncology research (Basu Baul et al., 2009).

Novel Organic Syntheses

The synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine and their application in forming hydrogen-bonded dimers showcases innovative approaches in organic chemistry. These compounds' structural and molecular characteristics have broad implications for designing new materials and studying intermolecular interactions (Opozda et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The development of new piperidine derivatives and the exploration of their properties and potential applications is an active area of research . Future work could involve synthesizing “Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate”, studying its properties, and exploring its potential applications.

Propriétés

IUPAC Name |

methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-4-10(2)11(12(16)18-3)14-13(17)15-8-6-5-7-9-15/h10-11H,4-9H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAXIYXHMXDHJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)N1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986869.png)

![2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986870.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986872.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one](/img/structure/B2986873.png)

![(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2986877.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2986878.png)

![4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986879.png)

![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2986880.png)

![1-[4-(Ethoxycarbonyl)piperidin-1-yl]-1-oxopropan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2986881.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2986887.png)

![8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2986888.png)